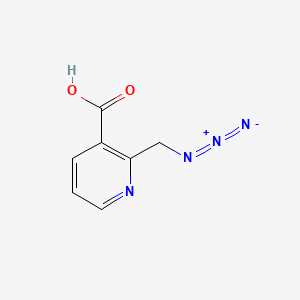

2-(Azidomethyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis

“this compound” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Scientific Research Applications

Lipid-Lowering and Anti-lipolytic Effects

2-(Azidomethyl)nicotinic acid, a derivative of nicotinic acid, has been studied for its lipid-lowering properties. Nicotinic acid reduces lipolysis in adipose tissue, affecting hormone-sensitive triglyceride lipase and decreasing cyclic adenosine monophosphate (cAMP) accumulation. The anti-lipolytic effect involves Gi-protein-mediated inhibition of adenylyl cyclase. Research shows that PUMA-G and HM74 receptors in adipocytes mediate these effects, indicating potential therapeutic applications in dyslipidemia treatment (Tunaru et al., 2003).

Inhibiting Atherosclerosis Progression

Nicotinic acid also inhibits atherosclerosis progression, an effect mediated by the GPR109A receptor expressed in immune cells. This action is independent of lipid-modifying effects and involves the upregulation of cholesterol transporters and promotion of cholesterol efflux in macrophages. The activation of GPR109A by nicotinic acid also impedes macrophage recruitment to atherosclerotic plaques, indicating its potential for treating atherosclerosis (Lukasova et al., 2011).

Receptor Identification and Drug Development

The identification of receptors for nicotinic acid, such as HM74 and HM74A, has paved the way for understanding its mechanism of action in treating dyslipidemia. This discovery could facilitate the development of new drugs targeting these receptors, offering improved treatment options for lipid disorders (Wise et al., 2003).

Herbicidal Applications

Beyond medical applications, nicotinic acid derivatives show potential in agriculture. For instance, N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited notable herbicidal activity against certain weeds, suggesting a role in developing new herbicides (Yu et al., 2021).

Mechanism of Action

The azidomethylnicotinyl (AMN) group of “2-(Azidomethyl)nicotinic acid” has been demonstrated to block the function of gRNA and CRISPR systems . This blocking can be reactivated by removing the AMN groups with Staudinger reduction . This provides a means to control nucleic acid cleavage and gene editing in live cells .

Safety and Hazards

Future Directions

The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .

properties

IUPAC Name |

2-(azidomethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDBCLUAIVGVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?

A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)